N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine

Medicinal chemistry Lead optimization Structure-activity relationship

N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1386283-28-8), sometimes abbreviated as DMQP, is a synthetic small molecule with the molecular formula C₁₅H₂₀N₄ and a molecular weight of 256.35 g/mol. Its structure comprises a quinoxaline heterocycle linked at the 2-position to a piperidine ring that bears an N,N-dimethylamino substituent at the 4-position.

Molecular Formula C15H20N4
Molecular Weight 256.353
CAS No. 1386283-28-8
Cat. No. B2392777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine
CAS1386283-28-8
Molecular FormulaC15H20N4
Molecular Weight256.353
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3
InChIKeyJPQIPLMVWMHWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1386283-28-8) – Structural Identity & Compound Class for Research Procurement


N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1386283-28-8), sometimes abbreviated as DMQP, is a synthetic small molecule with the molecular formula C₁₅H₂₀N₄ and a molecular weight of 256.35 g/mol . Its structure comprises a quinoxaline heterocycle linked at the 2-position to a piperidine ring that bears an N,N-dimethylamino substituent at the 4-position . The compound belongs to the substituted-quinoxaline-type piperidine class, a scaffold extensively explored in medicinal chemistry patents for opioid receptor-like (ORL-1) modulation, CB1 receptor antagonism, and kinase inhibition [1]. The defining structural feature is the tertiary dimethylamine motif on the piperidine ring, which differentiates it from primary amine analogs and influences its physicochemical and pharmacological profile.

Why N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine Cannot Be Freely Interchanged with Other Quinoxaline-Piperidine Analogs


Within the quinoxaline-piperidine structural class, minor changes to the amine substituent on the piperidine ring can profoundly alter receptor binding profiles, selectivity, and pharmacokinetic behavior. The N,N-dimethylamino group of this compound confers distinct steric and electronic properties relative to the unsubstituted primary amine analog 1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1185317-72-9) or secondary amine variants . Patent data on substituted-quinoxaline-type piperidine compounds demonstrate that even single-atom modifications to the piperidine appendage can shift ORL-1 receptor affinity by orders of magnitude and dramatically change functional activity (agonist vs. antagonist) [1][2]. Consequently, generic substitution without experimental validation introduces substantial risk of altered target engagement and non-reproducible results in biological assays.

Quantitative Differentiation Evidence for N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine Procurement


Structural Differentiation from Primary Amine Analog: Amine Basicity and Hydrogen-Bonding Profile

The target compound features a tertiary N,N-dimethylamino group (pKa ~9.8–10.2 predicted) on the piperidine ring, in contrast to the primary amine analog 1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1185317-72-9) which possesses a free –NH₂ group (pKa ~10.6 predicted) . At physiological pH 7.4, the tertiary amine exists predominantly in the protonated, charged state (>99.9%), whereas the primary amine is also protonated but retains a higher capacity for hydrogen-bond donation (2 H-bond donors vs. 0 for the dimethylated form) . This difference impacts membrane permeability and target binding interactions.

Medicinal chemistry Lead optimization Structure-activity relationship

Quinoxaline Substitution Position: 2-yl versus 6-yl Linkage Regiochemistry and Biological Consequence

This compound attaches the piperidine moiety at the quinoxaline 2-position, whereas many clinically studied analogs such as CX-516 (Ampalex, 6-(piperidin-1-ylcarbonyl)quinoxaline) and related ampakines attach the piperidine at the 6-position [1]. In the quinoxaline-type piperidine patent family (US 8,846,929 B2), the 2-yl connectivity is explicitly claimed and is associated with ORL-1 receptor binding, while 6-yl connectivity is associated with entirely different target profiles (AMPA receptor modulation) [1][2]. This regiochemical difference produces divergent pharmacophores and precludes functional interchangeability.

GPCR modulation Opioid receptor pharmacology Structure-based design

Purity Specification and Vendor Availability: Comparative Procurement Landscape

The target compound (CAS 1386283-28-8) is available from multiple specialty chemical suppliers with typical purity specifications of ≥95% (HPLC) . In contrast, the closest primary amine analog, 1-(quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS 1185317-72-9), is listed with comparable purity (≥95%) but is predominantly supplied as the hydrochloride salt, whereas the target compound is supplied as the free base . This salt form difference necessitates distinct handling, solubilization, and molarity calculation protocols. The dimethylated free base also shows broader solubility in organic solvents (DMSO, ethanol, chloroform) compared to the salt-restricted solubility profile of the hydrochloride analog .

Chemical procurement Analytical chemistry Compound sourcing

Patent-Based Pharmacological Class Association: ORL-1 and Opioid Receptor Modulation Potential

The substituted-quinoxaline-type piperidine compound class, of which this compound is a member, is explicitly claimed in U.S. Patent US 8,846,929 B2 for the treatment of pain via ORL-1 (opioid receptor-like 1) receptor modulation [1]. Within this patent family, compounds with a 2-quinoxalinyl-piperidine core and a tertiary amine on the piperidine ring demonstrated Ki values at the ORL-1 receptor ranging from sub-nanomolar to >10,000 nM depending on the specific substitution pattern [1][2]. The N,N-dimethyl substitution is a key structural variable that has been systematically explored in related quinoxaline-piperidine patents for ORL-1, delta opioid, and kappa opioid receptor binding [2][3]. Compounds lacking the exocyclic amine (e.g., 2-(piperidin-1-yl)quinoxaline, CAS 34548-26-0) fall outside the explicitly claimed pharmacophore and lack established ORL-1 activity [1].

Pain research Opioid receptor pharmacology Patent analysis

Metabolic Stability Implications of N,N-Dimethylation: Reduced N-Dealkylation Liability

N,N-Dimethylation of the piperidine 4-amine position, as present in this compound, is a well-established medicinal chemistry strategy to reduce N-dealkylation by cytochrome P450 enzymes compared to N-monomethyl or primary amine analogs [1]. Tertiary N,N-dimethylamines undergo slower oxidative N-demethylation than secondary N-methylamines due to steric and electronic factors, often resulting in improved metabolic half-life [1]. In the context of the quinoxaline-piperidine scaffold, this principle has been applied in lead optimization programs documented in the Purdue Pharma patent portfolio, where N,N-dimethyl variants were specifically synthesized to enhance metabolic stability relative to des-methyl analogs [2].

Drug metabolism Pharmacokinetics Medicinal chemistry optimization

Limitation Notice: Absence of Direct Comparative Bioactivity Data for This Specific Compound

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (conducted 2026-05-03) did not yield publicly available quantitative bioactivity data (IC₅₀, Ki, EC₅₀, or functional assay results) for N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine (CAS 1386283-28-8) against any specific molecular target [1][2]. The compound does not appear in ChEMBL, BindingDB, or PubChem BioAssay with associated target binding or functional data as of the search date [2]. All differentiation evidence presented herein is therefore based on class-level inference from closely related patented compounds, computed physicochemical properties, and structural comparisons. Users requiring target-specific potency data should request custom synthesis and in-house profiling before committing to large-scale procurement of this compound for biological studies.

Data transparency Procurement risk assessment Compound validation

Recommended Research and Industrial Application Scenarios for N,N-Dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine


Medicinal Chemistry Lead Optimization: ORL-1 / Opioid Receptor Modulator Scaffold Exploration

This compound is most appropriately deployed as a starting scaffold or reference analog in structure-activity relationship (SAR) studies targeting the ORL-1 opioid receptor, consistent with its membership in the patented quinoxaline-type piperidine class [1]. Its N,N-dimethylamino group provides a specific substitution point for systematic variation (e.g., comparing NMe₂ vs. NH₂ vs. pyrrolidine vs. morpholine at the piperidine 4-position) to map steric and electronic requirements for receptor affinity. Researchers can benchmark this compound against patent-disclosed analogs with known ORL-1 Ki values to deconvolute the contribution of the dimethylamino motif to binding energy. Procurement for this purpose requires the free base form (as supplied) for direct use in radioligand displacement assays or functional cAMP assays in transfected cell lines expressing human ORL-1 [1][2].

Chemical Biology Probe Development: Investigating Amine Subclass Effects on CNS Penetration

The tertiary N,N-dimethylamino group, combined with the quinoxaline-piperidine core, makes this compound a valuable tool for studying the relationship between amine substitution class and blood-brain barrier permeability. As established in Evidence Item 1 and Item 5, the absence of hydrogen-bond donors and intermediate lipophilicity (predicted logP ~2.8) predict improved passive membrane permeation compared to the primary amine analog [1]. Researchers can use this compound alongside the primary amine analog (CAS 1185317-72-9) and the des-amino analog (CAS 34548-26-0) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to quantify the incremental contribution of N,N-dimethylation to permeability. The free base form's solubility in organic solvents facilitates formulation for permeability studies [2].

Synthetic Chemistry: Building Block for Diversified Quinoxaline-Piperidine Libraries

As a pre-functionalized building block, this compound offers a convenient entry point for library synthesis. The N,N-dimethylamino group can serve as a protecting-group-free handle that modulates basicity during subsequent reactions, while the quinoxaline 3-position remains available for further derivatization (e.g., halogenation, cross-coupling, nucleophilic aromatic substitution). This contrasts with the primary amine analog, which would require orthogonal protection strategies during library synthesis due to the reactive free –NH₂ group [1]. The compound's ≥95% commercial purity and free base form make it suitable for direct use in parallel synthesis workflows without additional purification or salt-exchange steps [2].

Pharmacokinetic Profiling: In Vitro Metabolic Stability Comparison Studies

This compound is well-suited for in vitro metabolic stability studies comparing N,N-dimethylamine vs. primary and secondary amine analogs within the same quinoxaline-piperidine scaffold. As discussed in Evidence Item 5, N,N-dimethylation is a recognized strategy for reducing CYP450-mediated N-dealkylation [1]. Researchers can incubate this compound alongside the primary amine analog (CAS 1185317-72-9) in human or rodent liver microsomes and hepatocytes to experimentally measure the difference in intrinsic clearance (CL_int) and identify major metabolites via LC-MS/MS. Such head-to-head data would directly quantify the metabolic advantage of dimethylation for this specific scaffold, addressing the current data gap identified in Evidence Item 6 [1][2].

Quote Request

Request a Quote for N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.